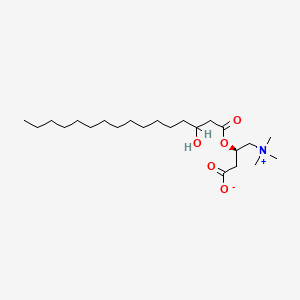

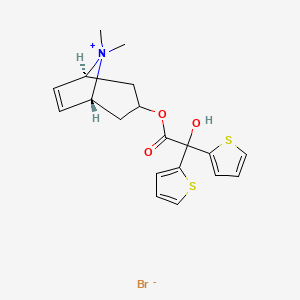

![molecular formula C8H9N3 B569184 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 116599-56-5](/img/structure/B569184.png)

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This process can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The alkylation reaction on the imidazo[4,5-b]pyridine core is not selective and often results in different monoalkylated and polyalkylated products .Aplicaciones Científicas De Investigación

Chemical Modifications and Derivatives

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine, along with its derivatives, plays a significant role in chemical research, particularly in the synthesis and modification of heterocyclic compounds. For instance, Yutilov et al. (2005) explored the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, which are closely related to 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine, demonstrating the formation of various halogenated derivatives under specific conditions. These chemical modifications expand the utility of the compound in creating a diverse range of chemical entities (Y. M. Yutilov, K. Lopatinskaya, N. N. Smolyar, & S. V. Gres’ko, 2005).

Biological Activity and Therapeutic Potential

Imidazo[4,5-b]pyridine derivatives, including 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine, have been studied for their potential therapeutic applications. Deep et al. (2016) reviewed the wide range of applications of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, highlighting its significance in the development of compounds with anticancer, antimicrobial, and various other pharmacological activities (A. Deep, R. Bhatia, R. Kaur, Sanjiv Kumar, U. Jain, Harinder Singh, S. Batra, D. Kaushik, & P. Deb, 2016).

Synthesis of Biologically Active Compounds

Pankina et al. (2013) investigated the synthesis of new derivatives of imidazo[4,5-b]pyridine for subsequent biological property exploration. This study underscores the ongoing interest in modifying and exploring imidazo[4,5-b]pyridine derivatives for potential biological activities, including antiviral, antitumor, and antimicrobial properties (O. Pankina, T. Koval, N. Korotkikh, & N. N. Smolyar, 2013).

Spectral and Structural Analysis

Investigations into the spectral characteristics and structural properties of imidazo[4,5-b]pyridine derivatives, including 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine, provide valuable insights for chemical and pharmaceutical applications. For example, Mishra et al. (2013) studied the spectral characteristics of derivatives to understand the mechanism of dual fluorescence, which has implications in photophysical and photochemical studies (A. Mishra, S. Sahu, N. Dash, S. Behera, & G. Krishnamoorthy, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

5,6-dimethyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-7-8(10-4-9-7)11-6(5)2/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHRJZDAOSOXBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN2)N=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284331 |

Source

|

| Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

116599-56-5 |

Source

|

| Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116599-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

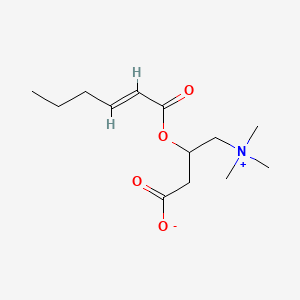

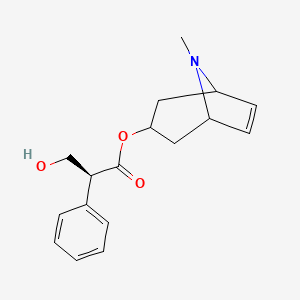

![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)

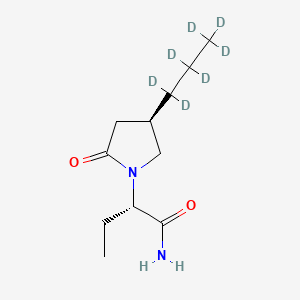

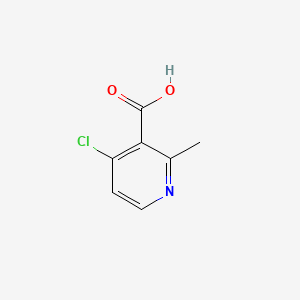

![4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B569113.png)

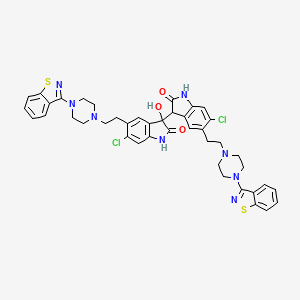

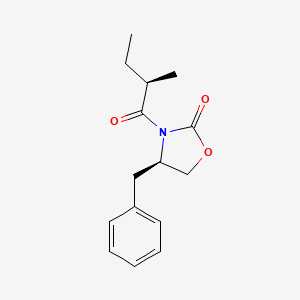

![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)